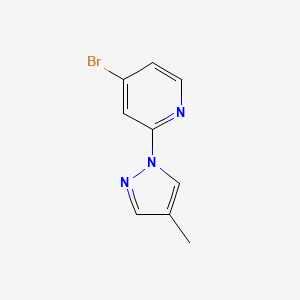

4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ブロモ-2-(4-メチル-1H-ピラゾール-1-イル)ピリジンは、臭素原子、ピラゾール環、およびピリジン環を特徴とする複素環式化合物です。

準備方法

合成経路と反応条件

4-ブロモ-2-(4-メチル-1H-ピラゾール-1-イル)ピリジンの合成は、通常、塩基性条件下で4-ブロモ-2-クロロピリジンと4-メチル-1H-ピラゾールを反応させることを含みます。反応は通常、炭酸カリウムまたは水素化ナトリウムなどの塩基の存在下、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で行われます。 反応混合物を加熱して、塩素原子をピラゾール環で求核置換し、目的の生成物を生成します .

工業生産方法

この化合物の工業生産方法は、実験室合成に似ていますが、より大量に対応するようにスケールアップされています。連続フロー反応器と自動化システムの使用により、合成プロセスの効率と収率を向上させることができます。さらに、再結晶またはカラムクロマトグラフィーなどの精製技術を使用して、高純度製品を取得します。

化学反応の分析

反応の種類

4-ブロモ-2-(4-メチル-1H-ピラゾール-1-イル)ピリジンは、以下を含むさまざまな化学反応を起こす可能性があります。

置換反応: 臭素原子は、適切な条件下で、アミンやチオールなどの他の求核剤で置換することができます。

酸化および還元: ピラゾール環とピリジン環は、酸化および還元反応に参加し、さまざまな誘導体の形成につながります。

カップリング反応: この化合物は、鈴木またはヘックカップリングなどのカップリング反応を起こし、より複雑な構造を形成することができます。

一般的な試薬と条件

置換反応: 一般的な試薬には、アミン、チオール、アルコキシドなどの求核剤が含まれます。条件には通常、塩基と極性非プロトン性溶媒の使用が含まれます。

酸化および還元: 過酸化水素、水素化ホウ素ナトリウム、またはパラジウム触媒などの試薬がこれらの反応に使用されます。

カップリング反応: パラジウム触媒、リガンド、塩基は、カップリング反応で一般的に使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応は、さまざまな置換ピリジン誘導体を生成し、カップリング反応は、ビアリールまたはヘテロアリール化合物を生成する可能性があります。

科学研究における用途

4-ブロモ-2-(4-メチル-1H-ピラゾール-1-イル)ピリジンは、いくつかの科学研究に用途があります。

医薬品化学: これは、特に特定の酵素または受容体を標的とする医薬品化合物の合成における構成単位として使用されます。

有機合成: この化合物は、より複雑な複素環式構造の合成における中間体として役立ちます。

科学的研究の応用

4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)pyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.

Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties

作用機序

4-ブロモ-2-(4-メチル-1H-ピラゾール-1-イル)ピリジンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの特定の分子標的に結合することにより、その活性を調節する可能性があります。 ピラゾール環とピリジン環は、これらの標的の活性部位と相互作用し、その機能の阻害または活性化につながる可能性があります .

類似の化合物との比較

類似の化合物

4-ブロモ-1-メチル-1H-ピラゾール: ピリジン部分を持たない、同様のピラゾール環を持つ関連化合物です.

2-(4-メチル-1H-ピラゾール-1-イル)ピリジン: 臭素原子を持たない、同様の構造です。

独自性

4-ブロモ-2-(4-メチル-1H-ピラゾール-1-イル)ピリジンは、臭素原子とピラゾール-ピリジン骨格の両方の存在により、ユニークです。

類似化合物との比較

Similar Compounds

4-Bromo-1-methyl-1H-pyrazole: A related compound with a similar pyrazole ring but lacking the pyridine moiety.

2-(4-methyl-1H-pyrazol-1-yl)pyridine: Similar structure but without the bromine atom.

Uniqueness

4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)pyridine is unique due to the presence of both the bromine atom and the pyrazole-pyridine framework

生物活性

4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and applications in therapeutic contexts.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromo group and a 4-methyl-1H-pyrazole moiety. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the context of receptor modulation.

Biological Activity Overview

Research indicates that derivatives of pyrazole, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of lung, breast, and prostate cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Compounds within this class have also been reported to possess anti-inflammatory properties. For example, some pyrazole derivatives exhibit substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Neurological Implications : Recent studies have highlighted the role of pyrazole derivatives as positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors, particularly M4. This receptor is implicated in various central nervous system disorders, suggesting that these compounds may have therapeutic potential in treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR of pyrazole-containing compounds has been extensively studied to optimize their biological activities. Key findings include:

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer (e.g., against A549) | 26 | |

| Similar pyrazole derivative | Anti-inflammatory (TNF-α inhibition) | 10 | |

| M4 PAM derivative | Neurological (CNS activity) | N/A |

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

- Anticancer Activity : A study evaluated multiple pyrazole derivatives against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity, with some compounds achieving IC50 values as low as 3.79 µM .

- Anti-inflammatory Properties : In another investigation, a series of pyrazole derivatives were tested for their ability to inhibit inflammatory markers in vitro. Compounds showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- Neurological Applications : Research into the allosteric modulation of M4 receptors revealed that specific pyrazole derivatives could enhance acetylcholine binding affinity significantly, indicating their potential use in treating cognitive disorders associated with M4 receptor dysfunction .

特性

分子式 |

C9H8BrN3 |

|---|---|

分子量 |

238.08 g/mol |

IUPAC名 |

4-bromo-2-(4-methylpyrazol-1-yl)pyridine |

InChI |

InChI=1S/C9H8BrN3/c1-7-5-12-13(6-7)9-4-8(10)2-3-11-9/h2-6H,1H3 |

InChIキー |

DDEOBVJYFOCKJU-UHFFFAOYSA-N |

正規SMILES |

CC1=CN(N=C1)C2=NC=CC(=C2)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。